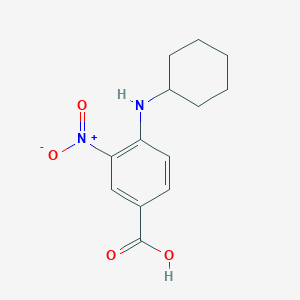

4-(Cyclohexylamino)-3-nitrobenzoic acid

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(cyclohexylamino)-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c16-13(17)9-6-7-11(12(8-9)15(18)19)14-10-4-2-1-3-5-10/h6-8,10,14H,1-5H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FURGMJHUORLUHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30389456 | |

| Record name | 4-(cyclohexylamino)-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333340-82-2 | |

| Record name | 4-(cyclohexylamino)-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS) Techniques

Upon electron ionization (EI), the molecule would be expected to form a molecular ion (M+•). The subsequent fragmentation pathways would likely be dominated by the characteristic cleavages of aromatic carboxylic acids, secondary amines, and nitro compounds.

Key Predicted Fragmentation Pathways:

Decarboxylation: A common and often prominent fragmentation pathway for benzoic acid derivatives is the loss of the carboxyl group as CO2 (a loss of 44 Da) or the COOH radical (a loss of 45 Da). sci-hub.se This would result in a significant fragment ion corresponding to the decarboxylated molecule.

Alpha-Cleavage of the Amine: Secondary amines typically undergo α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. libretexts.org For the cyclohexylamino group, this could involve the fragmentation of the cyclohexyl ring, leading to the loss of alkyl radicals. The largest substituent is often preferentially lost.

Cleavage of the C-N Bond: The bond between the benzene (B151609) ring and the nitrogen of the cyclohexylamino group could cleave, leading to fragments representing the substituted benzene ring and the cyclohexylamino cation, or vice versa. The mass spectrum of N-cyclohexylaniline shows characteristic fragmentation of the cyclohexyl ring. nist.gov

Nitro Group Fragmentation: Aromatic nitro compounds characteristically show peaks corresponding to the loss of NO (30 Da) and NO2 (46 Da). Rearrangement reactions involving the nitro group and adjacent substituents (an "ortho effect") are also possible and can lead to unique fragment ions, such as the loss of water if a neighboring group can provide a hydrogen atom. nist.gov

Cyclohexyl Ring Fragmentation: The cyclohexyl ring itself can undergo characteristic fragmentation, typically involving the sequential loss of ethene (C2H4, 28 Da) molecules after initial ring-opening, leading to a series of ions with mass differences of 28 Da. aip.org

The resulting mass spectrum would be a composite of these fragmentation pathways. The relative abundance of the fragment ions would depend on their stability. A high-resolution mass spectrometry (HRMS) analysis would be essential to determine the elemental composition of the molecular ion and its fragments, confirming the proposed fragmentation mechanisms. acs.org

Predicted Fragmentation Data Table

| Proposed Fragment | Neutral Loss | Mass-to-Charge Ratio (m/z) | Description of Fragmentation |

| [M - COOH]+ | •COOH | [M - 45] | Loss of the carboxylic acid radical. |

| [M - NO2]+ | •NO2 | [M - 46] | Loss of the nitro group radical. |

| [M - C6H11N]+ | C6H11N | [M - 97] | Cleavage of the C-N bond between the ring and amine. |

| [M - C6H11•]+ | C6H11• | [M - 83] | Loss of the cyclohexyl radical from the amine. |

Note: The m/z values are represented as subtractions from the molecular ion (M) as the exact mass of the parent compound is not specified.

Thermal Analysis of Related Nitro-substituted Benzoic Acid Compounds (e.g., Thermogravimetry, Differential Thermal Analysis, Differential Scanning Calorimetry)

Thermal analysis techniques are crucial for understanding the thermal stability, decomposition behavior, and phase transitions of chemical compounds. While specific thermal analysis data for 4-(Cyclohexylamino)-3-nitrobenzoic acid is not available, extensive research on related nitro-substituted benzoic acid isomers provides valuable insights into the expected thermal properties. Studies on ortho-, meta-, and para-nitrobenzoic acid (ONBA, MNBA, PNBA) using Thermogravimetry (TG), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC) are particularly relevant.

Thermogravimetry (TG)

Thermogravimetric analysis measures the change in mass of a substance as a function of temperature or time. For nitrobenzoic acid isomers, TG curves show that significant weight loss begins in the range of 125-200°C. This mass loss is attributed to the pyrolysis reaction, involving the breaking of chemical bonds and the detachment of the nitro group. The decomposition process for these related compounds is often characterized as a single-step reaction.

Differential Thermal Analysis (DTA)

DTA measures the temperature difference between a sample and an inert reference as a function of temperature. nih.gov This technique reveals endothermic events like melting and boiling, and exothermic events such as decomposition. For nitrobenzoic acid isomers, DTA shows endothermic peaks corresponding to their melting points, followed by significant exothermic peaks at higher temperatures (typically 250-400°C), indicating decomposition. acs.org The onset temperature of this exotherm provides information on thermal stability.

Differential Scanning Calorimetry (DSC)

DSC is a quantitative thermal analysis technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It provides data on melting points, enthalpies of fusion (ΔHfus), and decomposition temperatures and enthalpies (ΔHd).

Studies on nitrobenzoic acid isomers show a single, significant exothermic decomposition stage. acs.org The onset temperature (T0), peak temperature (Tp), and heat of decomposition (ΔHd) are key parameters derived from DSC curves that help assess thermal hazards. The thermal stability of the isomers at elevated temperatures has been reported to follow the order: PNBA < ONBA < MNBA. acs.orgnih.gov The decomposition heat values for these compounds can be substantial, for instance, the decomposition heat of PNBA at a heating rate of 1 °C min-1 reached 1003.98 J g-1. acs.org

The thermal behavior of this compound would be influenced by the presence of the bulky, electron-donating cyclohexylamino group in addition to the electron-withdrawing nitro group. The amino group could potentially interact with the adjacent nitro and carboxylic acid groups, possibly lowering the decomposition temperature compared to simple nitrobenzoic acids.

Thermal Analysis Data for Nitrobenzoic Acid Isomers

The following table summarizes typical thermal analysis data for related nitrobenzoic acid compounds, which can serve as a reference for predicting the behavior of this compound.

| Compound | Peak Decomposition Temperature (°C) at 1.0 °C min-1 | Decomposition Heat (ΔHd) (J g-1) | Apparent Activation Energy (Ea) (kJ mol-1) |

| p-Nitrobenzoic Acid (PNBA) | 205 | 542.27 - 1003.98 | 157.00 |

| m-Nitrobenzoic Acid (MNBA) | 181 | 458.62 | 203.43 |

| o-Nitrobenzoic Acid (ONBA) | 196 | 335.61 | 131.31 |

Data compiled from studies on nitrobenzoic acid isomers. acs.orgacs.orgnih.gov The range in decomposition heat reflects dependency on experimental conditions like heating rate.

Crystallographic Analysis and Intermolecular Interactions

Single-Crystal X-ray Diffraction Studies

To initiate a crystallographic analysis, the first crucial step is the growth of high-quality single crystals of 4-(Cyclohexylamino)-3-nitrobenzoic acid. Once suitable crystals are obtained, they are subjected to single-crystal X-ray diffraction. This technique involves bombarding the crystal with X-rays and analyzing the resulting diffraction pattern. The pattern of diffracted X-rays provides detailed information about the arrangement of atoms within the crystal lattice, including the unit cell dimensions (the basic repeating unit of the crystal) and the space group (which describes the symmetry of the crystal).

Molecular Conformation and Geometry Determination

The data from X-ray diffraction allows for the precise determination of the three-dimensional structure of the this compound molecule. This includes bond lengths, bond angles, and torsion angles. Key aspects to be determined would be the conformation of the cyclohexyl ring (typically a chair conformation), the orientation of the amino and nitro groups relative to the benzoic acid moiety, and the planarity of the benzene (B151609) ring.

Elucidation of Crystal Packing and Supramolecular Assembly

This section would describe how the individual molecules of this compound, influenced by the aforementioned hydrogen bonds and non-covalent interactions, pack together to form the three-dimensional crystal lattice. The analysis would reveal the supramolecular assembly, which refers to the larger, ordered structures formed by the self-assembly of the molecules. This could involve the formation of chains, sheets, or more complex three-dimensional networks.

Polymorphism and Co-crystallization Research Methodologies

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs can exhibit different physical properties, such as solubility and melting point. Research into the polymorphism of this compound would involve attempts to crystallize the compound under various conditions (e.g., different solvents, temperatures, and crystallization rates) to see if different crystalline forms can be isolated.

Co-crystallization is a technique where a compound is crystallized with another molecule (a "coformer") to create a new crystalline solid with potentially improved properties. Methodologies for co-crystal screening would involve selecting suitable coformers that can interact with the functional groups of this compound (e.g., through hydrogen bonding with the carboxylic acid or amino groups) and attempting crystallization of the two components together in various stoichiometric ratios.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry for investigating the electronic structure of molecules. Calculations are frequently performed using hybrid functionals, such as Becke's three-parameter Lee-Yang-Parr (B3LYP), combined with basis sets like 6-311++G to ensure a high degree of accuracy in the computed results. scirp.orgresearchgate.net This approach is effective for optimizing molecular structures and predicting vibrational frequencies and electronic properties. inpressco.comepstem.net

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This process involves finding the minimum energy conformation on the potential energy surface. researchgate.net For aromatic compounds, these calculations provide precise values for bond lengths and angles, which can be compared with experimental data where available. While specific optimized parameters for 4-(Cyclohexylamino)-3-nitrobenzoic acid require a dedicated computational study, data from analogous structures like 4-methyl-3-nitrobenzoic acid offer insight into the expected geometric parameters. scirp.org

| Parameter | Bond/Angle | Calculated Value (for 4-methyl-3-nitrobenzoic acid) |

|---|---|---|

| Bond Length | C=O | 1.21 Å |

| Bond Length | C-O | 1.37 Å |

| Bond Length | N-O (nitro) | 1.23 Å |

| Bond Length | C-N (nitro) | 1.48 Å |

| Bond Angle | O-C-O (carboxyl) | 123.1° |

| Bond Angle | C-C-N (nitro) | 120.5° |

Data is illustrative and based on calculations for the analogous compound 4-methyl-3-nitrobenzoic acid. scirp.org

Vibrational analysis is another critical application of DFT. Theoretical calculations predict the frequencies of fundamental vibrational modes, which correspond to the absorption peaks observed in Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. nih.govmdpi.com The assignment of these frequencies to specific molecular motions, such as stretching, bending, or wagging of bonds, is facilitated by Potential Energy Distribution (PED) analysis. scirp.org For this compound, characteristic vibrations would include the O-H stretch of the carboxylic acid, N-H stretching of the amino group, C=O stretching of the carboxyl group, symmetric and asymmetric stretching of the NO2 group, and various C-H and ring vibrations. scirp.orgniscpr.res.inesisresearch.org

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

|---|---|---|

| ν(O-H) | ~3400-2400 | Stretching of the carboxylic acid hydroxyl group. |

| ν(N-H) | ~3350 | Stretching of the secondary amine N-H bond. |

| ν(C-H) | ~3100-2850 | Aromatic and aliphatic C-H stretching. |

| ν(C=O) | ~1700 | Stretching of the carbonyl group in the carboxylic acid. niscpr.res.in |

| νas(NO₂) | ~1580-1540 | Asymmetric stretching of the nitro group. esisresearch.org |

| νs(NO₂) | ~1380-1340 | Symmetric stretching of the nitro group. esisresearch.org |

Expected frequency ranges are based on typical values for the functional groups and data from analogous compounds. scirp.orgniscpr.res.inesisresearch.org

Conformational analysis is crucial for flexible molecules like this compound, particularly concerning the cyclohexyl ring. The cyclohexane (B81311) ring can adopt several conformations, including the high-energy boat and the low-energy chair forms. byjus.comlibretexts.org The chair conformation is the most stable because it minimizes both angle strain and torsional strain by maintaining staggered conformations for all adjacent C-H bonds. pressbooks.pub The twist-boat conformation serves as an intermediate in energy between the chair and boat forms. davuniversity.org

For a substituted cyclohexane, the substituents can occupy either axial (vertical) or equatorial (horizontal) positions. Due to steric hindrance, bulky substituents preferentially occupy the equatorial position to minimize unfavorable 1,3-diaxial interactions. upenn.edu In this compound, the large amino-nitro-benzoic acid group attached to the cyclohexane ring would be expected to reside in the equatorial position in the lowest energy chair conformation to ensure maximum stability.

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors derived from DFT calculations provide quantitative measures of a molecule's reactivity and electronic characteristics. These indices are calculated from the energies of the frontier molecular orbitals (FMOs). irjweb.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are central to chemical reactivity. researchgate.net The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability. scirp.org A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates a molecule is more reactive and easily polarizable. nih.gov From these orbital energies, global reactivity descriptors such as chemical hardness (η), chemical potential (μ), global softness (S), and the electrophilicity index (ω) can be calculated to further quantify the molecule's reactivity. irjweb.comnih.gov

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. scirp.org |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of an electron from a stable system. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Global Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates the capacity to accept electrons. |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the energy lowering due to maximal electron flow. nih.gov |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. walisongo.ac.id It transforms the calculated wave function into localized orbitals that align with classical chemical concepts like bonds, lone pairs, and core orbitals. A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. mdpi.com

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and predict the reactive sites within a molecule. researchgate.net The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. nih.govresearchgate.net Green areas represent regions of neutral potential. researchgate.net

For this compound, the MEP map would be expected to show:

Negative Potential (Red): Concentrated around the highly electronegative oxygen atoms of the carboxyl and nitro groups, indicating these are the primary sites for electrophilic attack. nih.gov

Positive Potential (Blue): Located around the acidic hydrogen of the carboxylic acid group and the hydrogen atom of the N-H group, highlighting these as sites for nucleophilic attack. researchgate.net

Neutral/Near-Neutral Potential (Green): Predominantly over the carbon framework of the cyclohexyl and benzene (B151609) rings.

The MEP map provides a valuable qualitative prediction of where the molecule is most likely to interact with other chemical species. walisongo.ac.id

Electron Localization Function (ELF) and Local Orbital Locator (LOL) Investigations

The Electron Localization Function (ELF) and Local Orbital Locator (LOL) are quantum chemical tools used to visualize and understand the nature of chemical bonding and electron localization within a molecule. nih.govscienceacademique.com These analyses provide a chemically intuitive map of electron pair probability, clearly distinguishing core electrons, covalent bonds, and lone pairs. scienceacademique.com

For this compound, ELF and LOL analyses would reveal distinct regions of high electron localization corresponding to the covalent bonds within the cyclohexyl ring, the benzene ring, the carboxylic acid group, and the nitro group. The lone pairs on the oxygen atoms of the nitro and carboxyl groups, as well as the nitrogen of the amino group, would appear as areas of high ELF/LOL values. These analyses are crucial for confirming the chemical implications of the molecule's structure, offering a visual representation of its electronic stability and the spatial arrangement of its electron pairs. nih.gov Regions with high ELF values typically indicate areas of high electron density, such as covalent bonds and lone pairs, while lower values suggest regions of electron delocalization or depletion. scienceacademique.com

Fukui Functions for Chemical Reactivity Prediction

Fukui functions are central to conceptual Density Functional Theory (DFT) for predicting the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. preprints.orgscm.com The function quantifies the change in electron density at a specific point in the molecule when an electron is added or removed. scm.com

In this compound, the presence of both an electron-donating group (cyclohexylamino) and electron-withdrawing groups (nitro and carboxylic acid) creates distinct reactive centers.

Nucleophilic Attack (f+): The sites most susceptible to nucleophilic attack are identified by the largest values of the f+ Fukui function. Computationally, these are often located on the carbon atom of the carboxylic acid group and the nitrogen atom of the nitro group, due to their electron-deficient nature.

Electrophilic Attack (f-): The sites most prone to electrophilic attack are indicated by the highest values of the f- Fukui function. For this molecule, these sites are predicted to be on the aromatic ring, particularly at the positions activated by the strong electron-donating cyclohexylamino group. The nitrogen atom of the amino group also represents a potential site.

Radical Attack (f0): The radical Fukui function (f0) predicts susceptibility to radical attack. These sites often overlap with those identified for electrophilic attack. preprints.org

Notably, studies on nitro-aromatic systems have shown that the presence of a nitro group can lead to unusual negative values in the Fukui function on adjacent atoms. mdpi.comresearchgate.net This phenomenon is linked to the powerful electron-withdrawing nature of the nitro group, which creates regions of very low HOMO density, thereby reducing the nucleophilicity of nearby atoms. mdpi.com

| Functional Group | Predicted Primary Site for Nucleophilic Attack (f+) | Predicted Primary Site for Electrophilic Attack (f-) |

|---|---|---|

| Carboxylic Acid (-COOH) | Carbonyl Carbon | Oxygen Atoms |

| Nitro Group (-NO2) | Nitrogen Atom | - |

| Amino Group (-NH-) | - | Nitrogen Atom |

| Benzene Ring | Carbon attached to -NO2 | Carbons ortho/para to -NH- |

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly DFT, are powerful tools for predicting and interpreting the spectroscopic properties of molecules. Theoretical calculations of vibrational (FT-IR, Raman) and nuclear magnetic resonance (¹H and ¹³C NMR) spectra for this compound can provide a detailed assignment of experimental data.

Studies on structurally similar molecules, such as 4-Acetamido-3-nitrobenzoic acid, have demonstrated excellent agreement between theoretical calculations (at the B3LYP/6-311G level) and experimental spectra. researchgate.net

Vibrational Spectroscopy: Theoretical frequency calculations can predict the positions and intensities of characteristic vibrational modes. For the title compound, key predicted vibrations would include the O-H stretch of the carboxylic acid, N-H stretch of the amino group, asymmetric and symmetric N-O stretches of the nitro group, C=O stretch of the carboxyl group, and various C-H and C-C stretches of the aromatic and cyclohexyl rings.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. Calculations would predict distinct signals for the protons and carbons of the cyclohexyl, phenyl, and functional groups, aiding in the complete assignment of the experimental NMR spectra. nih.gov

| Spectroscopic Technique | Key Functional Group | Predicted Characteristic Signal (Approximate) |

|---|---|---|

| FT-IR | Carboxylic Acid O-H | ~3000-3300 cm-1 (broad) |

| FT-IR | Amino N-H | ~3350-3450 cm-1 |

| FT-IR | Carbonyl C=O | ~1680-1710 cm-1 |

| FT-IR | Nitro NO2 | ~1520-1560 cm-1 (asym), ~1340-1370 cm-1 (sym) |

| ¹H NMR | Carboxylic Acid H | ~10-13 ppm |

| ¹H NMR | Aromatic H's | ~7-9 ppm |

| ¹³C NMR | Carbonyl Carbon | ~165-175 ppm |

Evaluation of Non-Linear Optical (NLO) Properties

Organic molecules featuring both electron-donating and electron-accepting groups linked by a π-conjugated system often exhibit significant non-linear optical (NLO) properties. This compound possesses this donor-π-acceptor (D-π-A) architecture, making it a candidate for NLO applications. bohrium.comnih.gov

Computational DFT studies are employed to calculate key NLO parameters, including the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.netnih.gov The magnitude of the first hyperpolarizability (β) is a primary indicator of second-order NLO activity. For molecules like this, intramolecular charge transfer (ICT) from the amino donor to the nitro/carboxyl acceptor across the benzene ring is responsible for the NLO response. researchgate.net Theoretical studies on analogous compounds like p-amino benzoic acid derivatives have shown that such structures can possess high hyperpolarizability values, often many times greater than that of standard reference materials like urea. researchgate.netresearchgate.net The calculated values of dipole moment, polarizability, and hyperpolarizability provide a quantitative measure of the molecule's potential for use in optoelectronic and photonic technologies. nih.gov

Molecular Modeling and Docking Simulations (for derivative target interactions)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific protein target, estimating the binding affinity and interaction patterns. nih.gov While this compound itself may be a starting point, its derivatives are often designed and evaluated in silico for potential therapeutic activities.

Given its structural features, derivatives of this compound are plausible candidates for inhibition of enzymes like cyclooxygenase (COX). The COX enzymes (COX-1 and COX-2) are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs). japer.in Docking studies on similar heterocyclic and benzoic acid derivatives have successfully identified key interactions within the COX active site. rjptonline.orgekb.egfip.org

A typical docking simulation for a derivative of this compound against COX-2 (e.g., PDB ID: 1CX2, 4COX) would likely reveal:

Binding Affinity: Calculated as a docking score (in kcal/mol), indicating the strength of the interaction. More negative scores suggest stronger binding. rjptonline.org

Key Interactions: The carboxylic acid moiety is crucial, often forming hydrogen bonds with key residues like Arginine (Arg120) and Tyrosine (Tyr355) at the top of the active site channel. japer.in The cyclohexyl and phenyl rings would likely engage in hydrophobic interactions with nonpolar residues such as Leucine, Valine, and Phenylalanine within the binding pocket. japer.inekb.eg

Such simulations are instrumental in rational drug design, allowing for the virtual screening and optimization of derivatives to enhance their binding affinity and selectivity for specific biological targets before undertaking synthetic efforts. ekb.eg

Chemical Reactivity and Mechanistic Investigations

Aromatic Substitution Reaction Mechanisms

The primary reaction mechanism for the benzene (B151609) ring in 4-(Cyclohexylamino)-3-nitrobenzoic acid is electrophilic aromatic substitution (EAS). This class of reactions involves an electrophile attacking the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. The mechanism proceeds in two main steps:

Formation of a Carbocation Intermediate : The electrophile (E+) is attacked by the π-electron system of the aromatic ring. This step is typically the slow, rate-determining step as it disrupts the aromaticity of the ring. The result is a resonance-stabilized carbocation known as an arenium ion or sigma complex. numberanalytics.com

Restoration of Aromaticity : A weak base removes a proton from the carbon atom that formed the bond with the electrophile. This restores the stable aromatic system and yields the substituted product. masterorganicchemistry.commasterorganicchemistry.com

The reactivity and orientation of substitution on the ring of this compound are dictated by the combined influence of the existing substituents: the cyclohexylamino group (-NH-C₆H₁₁), the nitro group (-NO₂), and the carboxyl group (-COOH). The cyclohexylamino group is an activating, ortho-, para-directing group. Conversely, the nitro and carboxyl groups are deactivating, meta-directing groups. numberanalytics.comlibretexts.org The final outcome of an electrophilic substitution reaction would depend on the specific reaction conditions and the complex directing effects of these competing groups.

Influence of the Nitro Group on Aromatic Reactivity

The nitro (-NO₂) group profoundly influences the chemical reactivity of the aromatic ring to which it is attached. Its effects are primarily electronic in nature.

The nitro group is a potent electron-withdrawing group, exerting its influence through both the inductive effect and a strong resonance effect. researchgate.net This withdrawal of electron density significantly deactivates the aromatic ring towards electrophilic attack, making reactions like nitration or halogenation more difficult and requiring harsher conditions compared to unsubstituted benzene. libretexts.orgnumberanalytics.com

Due to its electron-withdrawing character, the nitro group directs incoming electrophiles to the meta position. numberanalytics.comlibretexts.org This is because the deactivation is most pronounced at the ortho and para positions, which bear a partial positive charge due to resonance stabilization, thus repelling approaching electrophiles. nih.gov

Furthermore, the strong electron-withdrawing nature of the nitro group facilitates nucleophilic aromatic substitution. numberanalytics.com It can stabilize the negatively charged intermediate (a Meisenheimer complex) formed when a nucleophile attacks the ring, particularly when the nitro group is positioned ortho or para to a leaving group. nih.govmsu.edu

Impact of the Cyclohexylamino Moiety on Chemical Transformations

The cyclohexylamino moiety (-NH-C₆H₁₁) plays a crucial role in the chemical transformations of this compound, primarily through its electronic and steric properties.

Electronically, the nitrogen atom's lone pair of electrons can be donated into the aromatic ring via resonance. This increases the electron density of the ring, making it more susceptible to attack by electrophiles. Therefore, the amino group is considered a strong activating group. This activating influence directs incoming electrophiles to the ortho and para positions relative to the amino group.

However, the cyclohexylamino group also introduces significant steric hindrance. The bulky cyclohexyl ring can physically obstruct the approach of reactants to the positions adjacent (ortho) to it. This steric effect can reduce the rate of reaction at the ortho position, potentially favoring substitution at the less hindered para position. The interplay between the strong activating electronic effect and the steric hindrance of the cyclohexylamino moiety is a key factor in determining the regioselectivity of chemical transformations.

Thermal Stability and Decomposition Pathways of Related Compounds

Studies on nitrobenzoic acid isomers using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TG) show that these compounds exhibit significant exothermic decomposition. scielo.brscielo.br The thermal stability of these isomers at elevated temperatures was found to follow the order: m-nitrobenzoic acid > o-nitrobenzoic acid > p-nitrobenzoic acid. scielo.brresearchgate.net Key thermal hazard parameters have been calculated for these isomers, providing insights into their decomposition tendencies at high temperatures. scielo.br

| Compound | Average Apparent Activation Energy (kJ mol⁻¹) | Peak Decomposition Temperature (°C at 1.0 °C min⁻¹) | Decomposition Heat (J g⁻¹ at 5.0 °C min⁻¹) |

|---|---|---|---|

| o-Nitrobenzoic acid (ONBA) | 131.31 scielo.br | 196 scielo.br | 542.27 scielo.br |

| m-Nitrobenzoic acid (MNBA) | 203.43 scielo.br | 181 scielo.br | 458.62 scielo.br |

| p-Nitrobenzoic acid (PNBA) | 157.00 scielo.br | 205 scielo.br | 335.61 scielo.br |

Similarly, thermal studies on aminobenzoic acids indicate that decomposition pathways can include sublimation and decarboxylation (the loss of CO₂ from the carboxyl group). researchgate.netakjournals.com For example, 4-aminosalicylic acid undergoes a two-step decomposition, with the first step attributed to decarboxylation. researchgate.net The thermal behavior of aminobenzoic acids can vary significantly between isomers, with some being far more stable than others. akjournals.com For this compound, potential decomposition pathways could involve decarboxylation, reactions involving the nitro group, or fragmentation of the cyclohexylamino moiety.

Derivatives, Analogues, and Structure Activity Relationship Sar Research

Synthesis and Characterization of Structural Analogues

The synthesis of structural analogues of 4-(cyclohexylamino)-3-nitrobenzoic acid typically involves modifications to the secondary amino group or substitutions on the aromatic ring. These synthetic efforts are crucial for developing new molecules with tailored properties.

Modifications of the Amino Group:

A common strategy for modifying the N-substituent involves nucleophilic aromatic substitution, starting from a precursor like 4-chloro-3-nitrobenzoic acid or its corresponding ethyl ester. By reacting this precursor with different primary amines, a library of analogues can be generated. For example, the synthesis of ethyl 4-(butylamino)-3-nitrobenzoate is achieved through the reaction of ethyl 4-chloro-3-nitrobenzoate with butylamine. mdpi.com Similarly, reacting the precursor with cyclobutylamine (B51885) yields the cyclobutyl analogue. nih.gov The subsequent hydrolysis of the resulting ester under basic conditions, followed by acidification, affords the desired carboxylic acid. nih.gov

The general synthetic scheme is as follows:

Step 1 (Amination): Reaction of ethyl 4-chloro-3-nitrobenzoate with a selected primary amine (e.g., cyclohexylamine (B46788), butylamine, cyclobutylamine) to displace the chlorine atom.

Step 2 (Hydrolysis): Saponification of the ethyl ester using a base like potassium hydroxide (B78521) (KOH) in aqueous ethanol (B145695), followed by acidification to yield the final carboxylic acid analogue. nih.gov

Aromatic Ring Substitutions:

The introduction of additional substituents onto the benzene (B151609) ring is governed by the principles of electrophilic aromatic substitution and the directing effects of the groups already present. wikipedia.orglibretexts.org The existing substituents on this compound—the activating ortho,para-directing cyclohexylamino group (-NHR) and the deactivating meta-directing nitro (-NO2) and carboxylic acid (-COOH) groups—create a complex reactivity pattern. libretexts.orglibretexts.org

Activating Group: The cyclohexylamino group is an activating group, meaning it increases the rate of electrophilic substitution and directs incoming electrophiles to the positions ortho and para to it (positions 5 and 2). libretexts.org

Deactivating Groups: The nitro and carboxylic acid groups are strong deactivating groups that slow down the reaction rate and direct incoming electrophiles to the meta position relative to themselves. libretexts.orglibretexts.org

Given this electronic landscape, further substitution is challenging and would likely require forcing conditions. Any new electrophile would preferentially be directed to position 5, which is ortho to the activating amino group and meta to the nitro group.

Characterization of Analogues:

The structural confirmation of these newly synthesized analogues relies on a suite of standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, showing characteristic signals for the aromatic protons, the N-alkyl group, and the carboxylic acid. bond.edu.aumdpi.com

Infrared (IR) Spectroscopy: This technique helps identify key functional groups, such as the N-H, C=O (from the carboxylic acid), and N-O (from the nitro group) vibrations. mdpi.com

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. mdpi.com

X-ray Crystallography: For crystalline solids, this method provides definitive information about the molecular geometry and intermolecular interactions, such as hydrogen bonding, in the solid state. nih.gov For instance, the crystal structure of 4-(cyclobutylamino)-3-nitrobenzoic acid reveals that molecules form dimers through hydrogen bonds between their carboxyl groups. nih.gov

| Modification Type | Synthetic Strategy | Example Analogue | Key Characterization Methods |

| Amino Group | Nucleophilic substitution of a 4-halo-3-nitrobenzoate with a primary amine, followed by ester hydrolysis. | 4-(Butylamino)-3-nitrobenzoic acid | NMR, MS, IR |

| Amino Group | Nucleophilic substitution of a 4-halo-3-nitrobenzoate with a primary cycloalkane amine, followed by ester hydrolysis. | 4-(Cyclobutylamino)-3-nitrobenzoic acid | X-ray Crystallography, NMR, IR |

| Aromatic Ring | Electrophilic aromatic substitution on a suitable precursor. | (Hypothetical) 5-Bromo-4-(cyclohexylamino)-3-nitrobenzoic acid | NMR, MS |

Systematic Modifications and Structure-Property Correlation Studies

Systematic structural modification is a cornerstone of medicinal chemistry and materials science, used to establish relationships between a molecule's structure and its physicochemical or biological properties (Structure-Property Relationships or SPR). researchgate.netnih.govresearchgate.net For the this compound scaffold, modifications can be systematically made to understand their impact on properties like solubility, crystal packing, and electronic characteristics.

Key modifications and their potential effects include:

Varying the N-Alkyl Group: Changing the cyclohexyl group to other alkyl (e.g., butyl), cycloalkyl (e.g., cyclobutyl nih.gov), or aryl groups can significantly alter the molecule's lipophilicity, steric profile, and solid-state packing. For instance, replacing the bulky cyclohexyl ring with a smaller cyclobutyl ring affects the dihedral angle between the alkyl group and the benzene ring, which in turn influences intermolecular interactions in the crystal lattice. nih.gov

Modifying the Carboxylic Acid: While the prompt focuses on derivatives of the acid, it is a key site for interaction. Its acidity and ability to form strong hydrogen bonds are central to the molecule's properties.

Correlating these structural changes with measurable properties allows for the rational design of new compounds. For example, enhancing lipophilicity by using a larger alkyl group on the amine could improve solubility in nonpolar solvents, while introducing polar substituents on the ring could enhance aqueous solubility.

| Structural Modification | Potential Property Affected | Rationale |

| N-Alkyl Group Size | Lipophilicity, Solubility, Crystal Packing | Larger, nonpolar groups increase lipophilicity. Steric bulk influences how molecules pack in a solid state. |

| Substituents on Aromatic Ring | Acidity (pKa), Electronic Properties, UV-Vis Absorption | Electron-withdrawing groups increase the acidity of the carboxylic acid. Substituents alter the energy of molecular orbitals, affecting light absorption. researchgate.net |

| Isomeric Position of Substituents | Hydrogen Bonding, Molecular Geometry | Changing the relative positions of the amino, nitro, and carboxyl groups alters intramolecular and intermolecular hydrogen bonding possibilities, leading to different crystal structures and physical properties. |

Research Utility of Ester Derivatives

The methyl and ethyl esters of this compound serve as valuable intermediates in organic synthesis. nih.govcalpaclab.com Esterification of the carboxylic acid group provides several advantages in a research context.

Protecting Group: The ester group effectively "protects" the acidic carboxylic acid, preventing it from interfering with subsequent reactions that might be sensitive to acidic protons or require basic conditions. The acid can be easily regenerated later through hydrolysis. nih.gov

Improved Solubility: Converting the polar carboxylic acid to a less polar ester generally increases the compound's solubility in common organic solvents used for synthesis, facilitating homogeneous reaction conditions. bond.edu.au

Synthetic Handle for Further Reactions: The ester itself is a versatile functional group, but more importantly, its presence allows for chemical transformations on other parts of the molecule. A key application is in the synthesis of heterocyclic compounds. For example, the ethyl ester of the related 4-(butylamino)-3-nitrobenzoate is used in a "one-pot" nitro-reductive cyclization reaction. In this process, the nitro group is reduced to an amine, which then condenses with an aldehyde to form a benzimidazole (B57391) ring system—a core structure in many pharmaceuticals. mdpi.com

The synthesis of these esters is straightforward. Methyl 4-amino-3-nitrobenzoate can be prepared via a Fischer esterification of 4-amino-3-nitrobenzoic acid using methanol (B129727) with a catalytic amount of sulfuric acid. bond.edu.au This product can then be N-alkylated with a cyclohexyl group. Alternatively, a synthetic route can begin with ethyl 4-chloro-3-nitrobenzoate, which is then reacted with cyclohexylamine to produce ethyl 4-(cyclohexylamino)-3-nitrobenzoate directly. mdpi.comsigmaaldrich.com

| Ester Derivative | CAS Number | Molecular Formula | Key Research Utility |

| Methyl 4-(cyclohexylamino)-3-nitrobenzoate | 503859-26-5 | C₁₄H₁₈N₂O₄ | Intermediate for synthesizing the parent carboxylic acid; precursor for more complex molecules. nih.govcalpaclab.com |

| Ethyl 4-(cyclohexylamino)-3-nitrobenzoate | 87815-77-8 | C₁₅H₂₀N₂O₄ | Precursor for the parent acid via hydrolysis; intermediate for reductive cyclization reactions to form heterocyclic systems like benzimidazoles. mdpi.comnih.govsigmaaldrich.com |

Strategic Utility in Advanced Organic Synthesis and Materials Science Research

Precursor in Heterocyclic Compound Synthesis for Pharmacological Interest

The molecular architecture of 4-(Cyclohexylamino)-3-nitrobenzoic acid makes it an ideal precursor for the synthesis of various heterocyclic compounds. Heterocycles are a cornerstone of medicinal chemistry, forming the core structure of a vast number of pharmaceuticals. The strategic placement of the amino and nitro groups ortho to each other (after reduction of the nitro group) is particularly advantageous for the construction of fused heterocyclic systems.

The synthesis of these compounds often involves a key step where the nitro group is reduced to a primary amine, yielding a 1,2-diamine scaffold on the benzene (B151609) ring. This diamine can then undergo cyclization reactions with a variety of reagents containing one or more carbon atoms to form five- or six-membered heterocyclic rings fused to the original aromatic core. For instance, condensation with carboxylic acids, aldehydes, or their derivatives can lead to the formation of benzimidazoles, while reaction with phosgene (B1210022) or its equivalents can yield benzimidazolones. nih.govnih.govrsc.org The inherent carboxylic acid group can be retained, modified, or removed as needed, adding another layer of synthetic flexibility. This utility positions this compound as a key starting material for creating libraries of novel heterocyclic compounds for pharmacological screening.

Intermediate for Pharmaceutically Relevant Chemical Scaffolds

Beyond its general use in synthesizing heterocycles, this compound is an important intermediate for constructing specific chemical scaffolds that are recognized for their therapeutic potential. Its functional groups can be manipulated sequentially to build molecular complexity and introduce pharmacophoric features necessary for biological activity.

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. epa.govnih.gov Inhibitors of this process are of significant interest for treating diseases associated with excessive cell death, such as neurodegenerative disorders and ischemia-reperfusion injury. researchgate.netnih.gov Many potent ferroptosis inhibitors, such as Ferrostatin-1 (Fer-1), are radical-trapping antioxidants that contain an aromatic amine moiety. epa.gov

The structure of this compound provides a valuable scaffold for developing novel ferroptosis inhibitors. The secondary amine (cyclohexylamino group) is a key feature that can be incorporated into structures analogous to known inhibitors. nih.gov Researchers have focused on synthesizing analogues of established inhibitors to improve properties like solubility and stability. epa.gov The presence of both an amine and a carboxylic acid on the this compound framework allows for its incorporation into peptide-like structures or for the attachment of other functional groups designed to enhance antioxidant capacity or cellular uptake, contributing to the discovery of new and more effective ferroptosis inhibitors. frontiersin.org

Triazoles: The 1,2,3- and 1,2,4-triazole (B32235) rings are privileged structures in medicinal chemistry, known for a wide range of biological activities. raco.catnih.gov While direct cyclization of this compound into a triazole is not straightforward, its functional groups serve as handles for conversion into necessary precursors. For example, the amino group can be chemically transformed into an azide (B81097). This azide can then undergo a [3+2] cycloaddition reaction with an alkyne, a well-established method known as "click chemistry," to form a 1,2,3-triazole ring regioselectively. nih.govfrontiersin.org This synthetic versatility allows the core structure to be linked to other molecules or scaffolds via a stable triazole linker.

Benzimidazoles: The synthesis of benzimidazole (B57391) derivatives is a more direct application of this precursor. nih.govrsc.orgresearchgate.net As a class of compounds, benzimidazoles exhibit a vast array of pharmacological properties, including antimicrobial, antiviral, and anticancer activities. nih.govrsc.org The key step in leveraging this compound for this purpose is the chemical reduction of the nitro group to a primary amine. This transformation yields a 3-amino-4-(cyclohexylamino)benzoic acid derivative, which is an ortho-phenylenediamine. This intermediate can then be condensed with various one-carbon sources like aldehydes or carboxylic acids (or their derivatives) under acidic conditions to close the five-membered imidazole (B134444) ring, directly yielding a substituted benzimidazole scaffold. nih.govresearchgate.net

| Target Heterocycle | Key Synthetic Transformation | Required Reagent Example |

| Triazole Derivative | Conversion of amino group to azide, followed by cycloaddition | Sodium nitrite, then Sodium azide; an alkyne |

| Benzimidazole Derivative | Reduction of nitro group, followed by condensation/cyclization | Tin(II) chloride or H₂/Pd; an aldehyde or formic acid |

β-Amino boronic acids and their derivatives are important synthetic intermediates and have found applications as catalysts and as components of therapeutic agents, including protease inhibitors. rsc.orgnih.gov The synthesis of these compounds often requires specialized methods. While not a direct precursor, the functional groups of this compound can be used in multi-step synthetic routes to access complex boronic acid derivatives. For instance, the carboxylic acid could be converted into other functional groups that facilitate a carbon-boron bond-forming reaction, such as a Suzuki-Miyaura coupling. nih.gov The amino and nitro groups provide sites for attaching chiral auxiliaries or other directing groups, potentially enabling stereoselective syntheses of more complex β-amino boronic acid structures. rsc.org

The structure of this compound contains functional groups capable of coordinating to metal ions, making it a candidate for ligand design in coordination chemistry. The carboxylic acid group can be deprotonated to form a carboxylate, which is an excellent coordinating group for a wide variety of metal centers. The secondary amino group can also act as a donor atom. The combination of the amino nitrogen and one of the carboxylate oxygens allows the molecule to potentially act as a bidentate chelating ligand, forming a stable five-membered ring with a coordinated metal ion. Such metal complexes can have interesting catalytic, magnetic, or biological properties, and the bulky cyclohexyl group and the electronic influence of the nitro group can be used to fine-tune the steric and electronic environment around the metal center.

Quinazolinone is a fused heterocyclic system that forms the core of many biologically active compounds, including some that exhibit anticholinesterase activity, making them relevant for research into treatments for conditions like Alzheimer's disease. researchgate.netnih.govnih.gov The synthesis of the 4(3H)-quinazolinone scaffold typically begins with 2-aminobenzoic acid (anthranilic acid) or its derivatives. nih.govresearchgate.net

This compound can serve as a precursor to quinazolinone derivatives through a series of transformations. A key step involves the reduction of the nitro group to an amine, followed by acylation of the adjacent amino group and subsequent ring closure. This process constructs the fused pyrimidine (B1678525) ring characteristic of the quinazolinone system. nih.gov The resulting quinazolinone would bear the cyclohexylamino substituent, which could be varied to explore structure-activity relationships (SAR) for optimizing inhibitory potency against acetylcholinesterase. nih.gov The exploration of such derivatives contributes to the development of new potential therapeutic agents for neurological disorders.

Potential Applications in Functional Materials Research (Drawing insights from NLO studies of related compounds)

The exploration of novel organic molecules for applications in functional materials is a burgeoning area of materials science. While direct experimental data on the functional material properties of this compound is not extensively published, a detailed analysis of its molecular architecture, coupled with insights from studies on structurally analogous compounds, allows for a strong predictive assessment of its potential, particularly in the field of nonlinear optics (NLO).

Organic NLO materials are crucial for developing advanced technologies such as optical switching, optical data storage, and electro-optic modulators. semnan.ac.ir The NLO response in organic molecules typically originates from the presence of a π-electron conjugated system substituted with electron-donating (D) and electron-accepting (A) groups. This "D-π-A" arrangement facilitates intramolecular charge transfer (ICT) upon interaction with an intense light source, leading to significant nonlinear optical effects. semnan.ac.ir

The molecular structure of this compound features a benzene ring, which acts as the π-conjugated bridge. This ring is strategically substituted with a powerful electron-donating secondary amino group (the cyclohexylamino moiety) and two electron-withdrawing groups: a nitro group (-NO₂) and a carboxylic acid group (-COOH). This specific arrangement of a donor and two acceptors on the aromatic ring suggests a high potential for a pronounced NLO response. The presence of delocalized π-electrons connecting these donor and acceptor groups can enhance the asymmetric polarizability required for NLO activity. semnan.ac.ir

Insights can be drawn from studies on related nitrobenzoic acid derivatives. For instance, 4-Nitrobenzoic acid (4-NBA) has been investigated as an NLO material, demonstrating significant third-order nonlinear optical susceptibility (χ(3)). ias.ac.inresearchgate.net Single crystals of 4-NBA exhibit nonlinear effects such as reverse saturable absorption and self-defocusing, which are desirable properties for optical limiting applications. ias.ac.in The third-order NLO properties arise even in centrosymmetric crystals, which is a common crystal form for many benzoic acid derivatives. ias.ac.in

Furthermore, research on more complex systems, such as the co-crystal of 1,2,3-Benzotriazole and 2-chloro-4-nitrobenzoic acid (BCNB), highlights how molecular engineering can tune NLO properties. semnan.ac.ir The BCNB crystal exhibits a high third-order NLO susceptibility and a negative nonlinear refractive index (n₂), indicating a self-defocusing nature that is valuable for applications in protective optical devices. semnan.ac.ir The origin of nonlinearity in such organic materials is attributed to the delocalized π-electron system that connects the donor and acceptor groups, enhancing the required asymmetric polarizability. semnan.ac.ir

The introduction of the cyclohexylamino group in place of a simpler donor or a halogen is significant. The amino group is a much stronger electron donor than chlorine, which would predictably lead to a more efficient intramolecular charge transfer process in this compound compared to compounds like 4-chloro-3-nitrobenzoic acid. This enhanced ICT is expected to result in larger third-order NLO coefficients. The bulky, non-planar cyclohexyl group can also influence the solid-state packing of the molecules, which is a critical determinant of the macroscopic NLO response of the bulk material.

The table below presents NLO data for related compounds, providing a benchmark for the anticipated properties of this compound.

| Compound/Crystal | Nonlinear Absorption (β) (cm/W) | Nonlinear Refraction (n₂) (cm²/W) | Third-Order Susceptibility (χ⁽³⁾) (esu) |

| 4-Nitrobenzoic acid (4-NBA) | 1.1 × 10⁻¹⁰ | -1.7 × 10⁻¹⁵ | 1.3 × 10⁻¹³ |

| 1,2,3-Benzotriazole 2-chloro 4-nitrobenzoic acid (BCNB) | 1.053 × 10⁻⁴ | -1.146 × 10⁻⁸ | 2.381 × 10⁻⁸ |

Data compiled from published studies on related NLO materials. semnan.ac.irias.ac.in

Based on this comparative analysis, this compound is a highly promising candidate for functional materials research. Its strong intramolecular charge transfer characteristics, derived from its potent donor-acceptor substitution pattern, suggest it could possess a large third-order nonlinear optical susceptibility. Potential applications stemming from these properties include:

Optical Limiting: Materials with strong nonlinear absorption can be used to create devices that protect sensitive optical sensors and human eyes from damage by high-intensity laser beams.

Optical Switching: The significant nonlinear refractive index anticipated for this compound could be harnessed for all-optical switching applications in next-generation photonic circuits.

Data Storage and Processing: The unique electronic properties could be explored for use in advanced optical data storage and signal processing technologies.

Emerging Research Avenues and Future Perspectives

Exploration of Novel and Efficient Synthetic Methodologies

The traditional synthesis of N-alkylated nitrobenzoic acids often involves nucleophilic aromatic substitution reactions. For instance, the synthesis of the related compound, 4-(methylamino)-3-nitrobenzoic acid, can be achieved by reacting 4-chloro-3-nitrobenzoic acid with methylamine. nih.gov This approach could be adapted for the synthesis of 4-(Cyclohexylamino)-3-nitrobenzoic acid by utilizing cyclohexylamine (B46788) as the nucleophile.

However, future research is likely to focus on developing more efficient and sustainable synthetic routes. This includes the exploration of catalyst systems, such as transition metal catalysts (e.g., palladium or copper), which could facilitate the C-N cross-coupling reaction under milder conditions, potentially leading to higher yields and reduced byproducts. Microwave-assisted organic synthesis (MAOS) is another promising avenue, as it can significantly reduce reaction times and improve energy efficiency compared to conventional heating methods.

Furthermore, flow chemistry presents a scalable and potentially more controlled method for the synthesis of such compounds. By precisely controlling reaction parameters such as temperature, pressure, and stoichiometry in a continuous flow reactor, it may be possible to optimize the synthesis of this compound, ensuring high purity and reproducibility.

Table 1: Potential Synthetic Routes for this compound

| Method | Starting Materials | Key Reagents/Conditions | Potential Advantages |

| Nucleophilic Aromatic Substitution | 4-chloro-3-nitrobenzoic acid, Cyclohexylamine | Base (e.g., K2CO3), Polar solvent (e.g., DMF) | Well-established, readily available starting materials |

| Buchwald-Hartwig Amination | 4-bromo-3-nitrobenzoic acid, Cyclohexylamine | Palladium catalyst, Ligand, Base | Milder reaction conditions, broader substrate scope |

| Microwave-Assisted Synthesis | 4-chloro-3-nitrobenzoic acid, Cyclohexylamine | Microwave irradiation | Reduced reaction times, improved yields |

| Flow Chemistry | 4-chloro-3-nitrobenzoic acid, Cyclohexylamine | Continuous flow reactor | Precise control, scalability, improved safety |

Advanced Spectroscopic Techniques for Enhanced Structural Resolution

Thorough characterization is paramount for understanding the structure-property relationships of this compound and its derivatives. While standard techniques like ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry are fundamental, advanced spectroscopic methods can provide deeper insights into its three-dimensional structure and intermolecular interactions.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to unambiguously assign all proton and carbon signals, which is especially crucial for more complex derivatives. Nuclear Overhauser Effect (NOE) spectroscopy can provide information about the spatial proximity of different protons, helping to elucidate the preferred conformation of the cyclohexylamino group relative to the aromatic ring.

Solid-state NMR spectroscopy could be invaluable for studying the compound in its crystalline form, providing information on polymorphism and molecular packing. Furthermore, advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), can be used to probe the fragmentation patterns of the molecule, aiding in its identification and the structural elucidation of its metabolites or degradation products. acs.org

High-Throughput Computational Screening and Rational Design Approaches

Computational chemistry offers powerful tools for predicting the properties and activities of novel molecules, thereby guiding synthetic efforts and reducing the need for extensive trial-and-error experimentation. High-throughput computational screening can be employed to evaluate virtual libraries of derivatives of this compound for a variety of applications.

For instance, Density Functional Theory (DFT) calculations can be used to predict molecular geometries, electronic properties (such as HOMO-LUMO gaps), and spectroscopic signatures (e.g., IR and NMR spectra), which can be correlated with experimental data. rsc.org Molecular dynamics (MD) simulations can provide insights into the conformational dynamics of the molecule and its interactions with solvents or biological macromolecules. researchgate.net

In the context of materials science, computational models can be used to predict properties such as crystal packing, solubility, and thermal stability for different derivatives. chemrxiv.orgchemrxiv.orgnih.gov In drug discovery, quantitative structure-activity relationship (QSAR) models and molecular docking simulations could be used to design derivatives with enhanced biological activity and selectivity for a specific target. nih.gov These rational design approaches can accelerate the discovery of new functional molecules based on the this compound scaffold.

Strategic Derivatization for Tailored Chemical and Material Functionality

The presence of three distinct functional groups—the carboxylic acid, the secondary amine, and the nitro group—makes this compound a versatile platform for strategic derivatization to create a wide range of functional molecules and materials.

The carboxylic acid group can be readily converted into esters, amides, or acid chlorides, allowing for the attachment of various molecular fragments. For example, esterification with different alcohols could be used to tune the solubility and thermal properties of the molecule. Amide coupling with amines could lead to the synthesis of new polymers or biologically active compounds. nih.govnih.gov

The secondary amine provides another site for modification. For example, acylation or alkylation could be used to introduce new functional groups. The nitro group can be reduced to an amino group, which can then be further functionalized, for instance, through diazotization reactions to form azo dyes or by forming amides or imines. nih.gov

This multi-faceted reactivity opens the door to the creation of a diverse library of compounds. For instance, by incorporating polymerizable groups, this compound could serve as a monomer for the synthesis of novel functional polymers with tailored optical, electronic, or mechanical properties. nih.gov20.210.105drugbank.com In the realm of medicinal chemistry, derivatization could be used to optimize the pharmacokinetic and pharmacodynamic properties of potential drug candidates.

Table 2: Potential Derivatization Strategies and Applications

| Functional Group | Reaction Type | Potential Products | Potential Applications |

| Carboxylic Acid | Esterification, Amidation | Esters, Amides, Polymers | Plasticizers, Functional Polymers, Pharmaceuticals |

| Secondary Amine | Acylation, Alkylation | N-Acyl derivatives, N-Alkyl derivatives | Modified solubility and reactivity |

| Nitro Group | Reduction to Amine | Amino derivatives | Dyes, Cross-linking agents, Further functionalization |

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-(Cyclohexylamino)-3-nitrobenzoic acid and its derivatives?

Answer:

The synthesis typically involves multi-step routes starting from nitrobenzoic acid precursors. Key steps include:

- Bromination/Functionalization: For example, bromination of 3-nitro-4-methylbenzoic acid to introduce reactive sites (e.g., 4-(bromomethyl)-3-nitrobenzoic acid) .

- Nucleophilic Substitution: Reacting with cyclohexylamine to introduce the cyclohexylamino group under controlled pH and temperature .

- Esterification/Hydrolysis: Protecting carboxylic acid groups via esterification (e.g., using methanol/HSO) and subsequent hydrolysis .

Example Protocol:

Basic: What safety protocols are critical when handling nitrobenzoic acid derivatives?

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and impermeable lab coats to avoid skin/eye contact .

- Ventilation: Work in a fume hood to prevent inhalation of dust/aerosols .

- Storage: Store in airtight containers away from oxidizers (e.g., permanganates) to avoid hazardous reactions .

- Disposal: Follow EPA guidelines for nitroaromatic waste; incinerate in approved facilities .

Basic: Which analytical techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy: H and C NMR to confirm substituent positions (e.g., cyclohexylamino protons at δ 1.2–2.1 ppm) .

- Mass Spectrometry (HRMS): Exact mass analysis (e.g., [M+H] = 295.0952 for CHNO) .

- X-ray Crystallography: Use SHELXL for refining crystal structures; resolve bond lengths/angles (e.g., C-NO bond ~1.47 Å) .

Advanced: How can reaction yields be optimized for EDC-mediated coupling with alkylamines?

Answer:

Yields vary with alkyl chain length and reaction conditions ():

| Alkylamine | Solvent | Catalyst | Yield |

|---|---|---|---|

| Dodecylamine | DCM | DMAP | 44% |

| Octylamine | THF | DMAP | 19% |

| Hexylamine | DCM | DMAP | 46% |

Recommendations:

- Use dichloromethane (DCM) over THF for higher polarity.

- Optimize stoichiometry (1:1.2 molar ratio of acid:amine).

- Pre-activate carboxylic acid with EDC for 30 min before adding amine .

Advanced: How do computational methods aid in understanding its biological interactions?

Answer:

- DFT Calculations: Predict electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., nitro group as electron-deficient center) .

- Molecular Docking: Simulate binding to enzymes (e.g., α-glucosidase) using AutoDock Vina; Gibbs free energy (ΔG ≈ -8.2 kcal/mol) correlates with inhibition .

Advanced: What mechanisms explain its potential as a photo-controlled drug delivery agent?

Answer:

The nitro group enables UV-triggered release ( ):

- Photolysis: Under 365 nm UV, the o-nitrobenzyl group cleaves, releasing payloads (e.g., 5-fluorouracil).

- Quantum Yield: ~0.12 in PBS (pH 7.4), optimized by adjusting substituents .

Advanced: How should researchers address contradictions in spectroscopic data across studies?

Answer:

- Solvent Effects: Compare NMR in DMSO-d vs. CDCl; cyclohexylamino protons may shift upfield in polar solvents .

- Impurity Analysis: Use HPLC (C18 column, MeCN/HO gradient) to detect byproducts (e.g., dehalogenated derivatives) .

Advanced: What strategies assess stability and degradation pathways under physiological conditions?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.